Carvotanacetone

Description

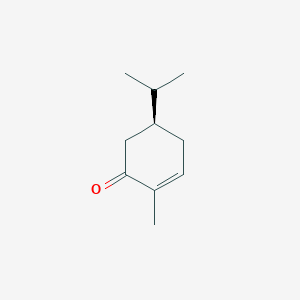

Structure

3D Structure

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(5S)-2-methyl-5-propan-2-ylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,7,9H,5-6H2,1-3H3/t9-/m0/s1 |

InChI Key |

WPGPCDVQHXOMQP-VIFPVBQESA-N |

SMILES |

CC1=CCC(CC1=O)C(C)C |

Isomeric SMILES |

CC1=CC[C@@H](CC1=O)C(C)C |

Canonical SMILES |

CC1=CCC(CC1=O)C(C)C |

Synonyms |

carvotanacetone |

Origin of Product |

United States |

Foundational & Exploratory

Carvotanacetone: A Comprehensive Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvotanacetone, a monoterpene ketone, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Sources of this compound

This compound is predominantly found in the essential oils of various plant species, particularly within the Asteraceae family. The concentration of this compound can vary significantly depending on the plant species, geographical location, and harvesting time. The following table summarizes the quantitative data available on the primary natural sources of this compound.

| Plant Species | Family | Plant Part | This compound Content (% in Essential Oil) |

| Blumea malcolmii | Asteraceae | Aerial parts | 92.1%[1] |

| Francoeuria crispa (syn. Pulicaria crispa) | Asteraceae | Aerial parts | 93.0%[2] |

| Pulicaria jaubertii | Asteraceae | Leaves | 98.59%[3] |

| Pulicaria undulata | Asteraceae | Aerial parts | 8.7% - 55.87%[4][5] |

| Blumea eriantha | Asteraceae | Aerial parts | 5.36%[6] |

Biosynthesis of this compound

This compound is a derivative of carvone, a more commonly known monoterpene. The biosynthesis of this compound involves the saturation of the endocyclic double bond of carvone.[4][7] This reduction is an enzymatic process, likely catalyzed by a carvone reductase or a similar enoate reductase, which utilizes a reducing agent such as NADPH.[8][9]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. tracegasbiology.essex.ac.uk [tracegasbiology.essex.ac.uk]

- 3. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. brjac.com.br [brjac.com.br]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

Carvotanacetone: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvotanacetone, a naturally occurring monoterpenoid ketone, is a compound of increasing interest in the scientific community. Found in the essential oils of various plants, including those from the Asteraceae family, it is recognized for its characteristic minty aroma. Beyond its sensory properties, this compound is gaining attention for its potential biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its putative mechanisms of action through key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound, with the IUPAC name (5S)-2-methyl-5-(propan-2-yl)cyclohex-2-en-1-one, is a chiral molecule. Its physical and chemical characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O | [1][2][3] |

| Molecular Weight | 152.23 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Odor | Characteristic minty aroma | [5] |

| Boiling Point | 190 °C to 228.5 °C | [5][6] |

| Density | Approximately 0.9351 g/mL at 25 °C | [6] |

| Refractive Index | Approximately 1.48056 at 20 °C | [6] |

| Solubility | Soluble in organic solvents like ethanol and ether; slightly soluble in water (176.1 mg/L at 25 °C) | [5][6] |

| Vapor Pressure | 0.071 mmHg at 25 °C (estimated) | [6] |

| logP (o/w) | 2.411 (estimated) | [6] |

| CAS Number | 499-71-8 | [4] |

Experimental Protocols

Synthesis of this compound via Selective Hydrogenation of Carvone

A common method for the synthesis of this compound is the selective hydrogenation of the endocyclic double bond of carvone, its more readily available precursor. This can be achieved using a homogeneous catalyst such as tris(triphenylphosphine)rhodium(I) chloride.

Materials:

-

Carvone (distilled before use)

-

Tris(triphenylphosphine)rhodium(I) chloride

-

Benzene (anhydrous)

-

Hydrogen gas

-

Alumina (for filtration)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a two-necked flask equipped with a magnetic stirrer and a serum cap, dissolve tris(triphenylphosphine)rhodium(I) chloride (approximately 0.9 x 10⁻³ mole) in anhydrous benzene (160 mL) under a hydrogen atmosphere. Stir until the catalyst is fully dissolved.

-

Introduce carvone (10 g, 0.066 mole) into the reaction flask via syringe.

-

Rinse the syringe with two 10 mL portions of benzene and add to the reaction mixture.

-

Continue stirring under a positive pressure of hydrogen. The reaction progress can be monitored by measuring hydrogen uptake. The theoretical amount of hydrogen should be absorbed in approximately 3.5 hours.

-

Upon completion, filter the reaction mixture through a dry column of alumina to remove the catalyst.

-

Remove the benzene solvent from the filtrate using a rotary evaporator.

-

Purify the resulting crude product by distillation under reduced pressure to obtain this compound. The purity of the product should be assessed by Gas Chromatography (GC) analysis. It is expected that the product will contain less than 3% of the starting material, carvone.[4]

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound in complex mixtures such as essential oils.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column: A non-polar column such as a HP-5MS (30 m x 0.25 mm I.D., 0.25 μm film thickness) is suitable for the separation of monoterpenes.[6]

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.[6]

-

Injector: Split/splitless injector.

Sample Preparation:

-

Dilute the essential oil or synthesized this compound sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1% v/v).

GC-MS Conditions (A general method for monoterpene analysis):

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 1:50

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 180 °C at a rate of 4 °C/min.

-

Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Data Analysis:

-

The identification of this compound is achieved by comparing its mass spectrum and retention index with those of a reference standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its α,β-unsaturated ketone functional group. This moiety makes the molecule susceptible to various chemical transformations.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by nucleophiles.

-

Michael Addition: The β-carbon of the enone system is also electrophilic and can undergo conjugate addition with soft nucleophiles.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol, and the carbon-carbon double bond can be hydrogenated.

-

Oxidation: Under certain conditions, the molecule can be oxidized.

-

Acylation: The ketone can undergo acylation reactions.[5]

-

Hydration: The double bond can undergo hydration to form alcohol derivatives.[5]

Biological Activity and Putative Signaling Pathways

Emerging research suggests that this compound possesses noteworthy biological activities, particularly anti-inflammatory and pro-apoptotic effects. While the precise molecular mechanisms are still under investigation, it is hypothesized that this compound modulates key cellular signaling pathways, similar to other bioactive terpenoids.

Anti-Inflammatory Activity: Modulation of NF-κB and MAPK Pathways

Chronic inflammation is a hallmark of many diseases, and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response. It is proposed that this compound may exert its anti-inflammatory effects by interfering with these pathways.

Caption: Proposed anti-inflammatory mechanism of this compound.

The diagram above illustrates the putative inhibitory action of this compound on the NF-κB and MAPK signaling pathways. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptor 4 (TLR4), initiating downstream signaling cascades. This leads to the activation of the IKK complex, which phosphorylates IκB, leading to its degradation and the subsequent release and nuclear translocation of NF-κB. Simultaneously, the MAPK cascade is activated, leading to the activation of the transcription factor AP-1. Both NF-κB and AP-1 promote the expression of pro-inflammatory genes. This compound is hypothesized to inhibit the activation of the IKK complex and the MAPK cascade, thereby suppressing the inflammatory response.

Pro-Apoptotic Activity: Induction of Cell Death

This compound has demonstrated cytotoxic effects against certain cancer cell lines, suggesting it may induce apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.

Caption: Putative pro-apoptotic mechanism of this compound.

This diagram outlines the potential mechanisms by which this compound may induce apoptosis. It is proposed that this compound can promote the activation of pro-apoptotic proteins like Bax and Bak, while inhibiting anti-apoptotic proteins such as Bcl-2. This disrupts the mitochondrial membrane integrity, leading to the release of cytochrome c and the formation of the apoptosome, which in turn activates caspase-9. Both the intrinsic pathway (via caspase-9) and potentially the extrinsic pathway (via caspase-8) converge on the activation of the executioner caspase, caspase-3, leading to the dismantling of the cell and apoptotic cell death.

Conclusion

This compound is a monoterpenoid with well-defined physical and chemical properties and growing evidence of significant biological activity. Its synthesis from readily available precursors and its potential to modulate key signaling pathways related to inflammation and apoptosis make it a compelling candidate for further investigation in the fields of medicinal chemistry and drug discovery. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate and inspire future research into the therapeutic potential of this promising natural product.

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective hydrogenation of carvone on Pd/Al 2 O 3 under mild reaction conditions - Osadchaya - Doklady Chemistry [consilium.orscience.ru]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

Carvotanacetone: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

A Comprehensive Overview of the Physicochemical Properties, Bioactivities, and Cellular Mechanisms of Carvotanacetone

This technical guide provides an in-depth analysis of this compound, a naturally occurring monoterpenoid, for researchers, scientists, and professionals in drug development. This document outlines its fundamental properties, summarizes its biological activities with relevant quantitative data, details experimental protocols for its evaluation, and illustrates its known signaling pathways.

Core Properties of this compound

This compound, a p-menthane monoterpenoid, is recognized by the following identifiers:

| Property | Value |

| CAS Number | 499-71-8[1] |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol [1] |

| IUPAC Name | (5S)-2-methyl-5-(1-methylethyl)cyclohex-2-en-1-one |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, including antiproliferative, antimicrobial, antioxidant, and anti-inflammatory effects. The following tables summarize the available quantitative data for these activities.

Antiproliferative & Cytotoxic Activity

The antiproliferative potential of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity.

| Cell Line | Assay | IC₅₀ (µg/mL) | Reference |

| Data Not Available | MTT Assay | N/A |

Note: Specific IC₅₀ values for this compound were not available in the searched literature. This table serves as a template for future data.

Antimicrobial Activity

The antimicrobial efficacy of this compound is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

| Microorganism | Assay | MIC (mg/mL) | Reference |

| Data Not Available | Broth Microdilution | N/A |

Note: Specific MIC values for this compound were not available in the searched literature. This table serves as a template for future data.

Antioxidant Activity

The antioxidant capacity of this compound can be quantified by its ability to scavenge free radicals, often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and expressed as an IC₅₀ value.

| Assay | IC₅₀ (mg/mL) | Reference |

| DPPH Radical Scavenging Assay | 16.19[2] | [2] |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been assessed using the carrageenan-induced paw edema model in rodents, which measures the reduction in swelling.

| Animal Model | Treatment Dose | % Inhibition of Edema | Time Point | Reference |

| Rats | Data Not Available | N/A | N/A |

Note: Specific quantitative data on the percentage inhibition of edema by this compound was not available in the searched literature. This table serves as a template for future data.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is incubated with serial dilutions of the antimicrobial agent in a liquid medium.

Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol:

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: Mix the this compound solution with a methanolic or ethanolic solution of DPPH.

-

Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to evaluate the anti-inflammatory activity of a substance.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The reduction in paw volume after treatment with a test compound indicates its anti-inflammatory potential.

Protocol:

-

Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.

-

Compound Administration: Administer this compound or a control vehicle orally or intraperitoneally at a predetermined time before the carrageenan injection.

-

Induction of Edema: Inject a 1% solution of carrageenan into the subplantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Mechanisms of Action

While specific studies detailing the precise molecular targets of this compound are emerging, its biological activities are likely mediated through established cellular signaling pathways.

ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway, a subset of the Mitogen-Activated Protein Kinase (MAPK) cascade, is crucial in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. The antiproliferative effects of compounds like this compound may involve the modulation of this pathway.

Caspase-Dependent Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. The caspase family of proteases plays a central role in executing apoptosis. The cytotoxic effects of this compound may be attributed to the induction of apoptosis through the activation of caspases.

Conclusion

This compound is a monoterpenoid with a range of documented biological activities that warrant further investigation for its potential therapeutic applications. This guide provides a foundational understanding of its properties and the methodologies for its study. Further research is required to elucidate the precise mechanisms of action and to provide more comprehensive quantitative data on its efficacy in various biological systems.

References

solubility and stability of Carvotanacetone

An In-depth Technical Guide to the Solubility and Stability of Carvotanacetone

Introduction

This compound is a naturally occurring monoterpene ketone, chemically classified as a p-menthane monoterpenoid.[1][2][3] It is structurally characterized by a cyclohexene ring with a ketone functional group and is found in various plants.[1] Due to its characteristic minty and herbaceous aroma, this compound is utilized in the food and fragrance industries.[1][4] Furthermore, its potential biological activities, including anti-inflammatory properties, have made it a subject of interest for researchers in drug development and life sciences.[1] This technical guide provides a comprehensive overview of the , offering detailed experimental protocols and data for researchers, scientists, and drug development professionals.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and formulation development. This compound is characterized by its limited aqueous solubility and good solubility in organic solvents.

Solubility Data

This compound's solubility has been reported in various solvents. It is described as being soluble in organic solvents like ethanol and ether but less soluble in water.[1] The available quantitative data is summarized in the table below.

| Solvent | Solubility | Temperature | Reference |

| Water | 0.9 g/L | 20 °C | [4][5] |

| Water | 176.1 mg/L (estimated) | 25 °C | |

| Alcohol | Soluble | Not Specified | [4][6] |

| Ethanol | Soluble | Not Specified | [1] |

| Ether | Soluble | Not Specified | [1] |

| Oils | Soluble | Not Specified | [4] |

Experimental Protocol: Determination of Aqueous Solubility (Isothermal Shake-Flask Method)

The isothermal shake-flask method is a widely accepted technique for determining the solubility of sparingly soluble compounds in water.[7]

Objective: To determine the equilibrium solubility of this compound in water at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Distilled or deionized water

-

Glass flasks with stoppers (e.g., 250 mL)

-

Thermostatically controlled water bath with shaker

-

Magnetic stirrers[7]

-

Centrifuge

-

0.2 or 0.45 µm syringe filters (ensure no adsorption of the compound)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate organic solvent for extraction and dilution (e.g., Hexane)

-

Analytical instrumentation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)[8]

Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of distilled water (e.g., 100 mL). The excess solid/liquid phase is crucial to ensure that saturation is reached.

-

Equilibration: Seal the flasks to prevent solvent evaporation and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C ± 0.1 K). Agitate the flasks at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[7][8] The time required may vary and should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

-

Phase Separation: After equilibration, remove the flasks from the shaker and allow them to stand undisturbed in a temperature-controlled environment for several hours (e.g., 2-3 hours) to allow the undissolved this compound to settle.[8] For more complete separation, especially in the case of emulsions, the samples can be centrifuged.[8]

-

Sampling: Carefully withdraw an aliquot of the clear, saturated aqueous supernatant. To avoid drawing any undissolved particles, it is recommended to filter the sample through a suitable syringe filter.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Extract the this compound from the aqueous sample into an appropriate, immiscible organic solvent if necessary, or directly inject the aqueous sample if the analytical method allows.

-

Analyze the samples and standards using a validated GC or HPLC method to determine the concentration of this compound.[1][9]

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the equilibrated sample.

-

Data Analysis: The solubility is reported in units such as g/L or mol/L. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization: Solubility Determination Workflow

References

- 1. Buy this compound (EVT-1574334) [evitachem.com]

- 2. Page loading... [guidechem.com]

- 3. hmdb.ca [hmdb.ca]

- 4. This compound | 499-71-8 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. carvotan acetone, 499-71-8 [thegoodscentscompany.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

Enantiomers of Carvotanacetone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvotanacetone, a p-menthane monoterpenoid, is a naturally occurring ketone found in the essential oils of several plants. Its structure contains a stereocenter, giving rise to two enantiomeric forms: (+)-(5S)-carvotanacetone and (-)-(5R)-carvotanacetone. While sharing the same chemical formula and connectivity, these non-superimposable mirror images exhibit distinct sensory properties and potentially different biological activities, a critical consideration in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the properties, synthesis, and biological activities of the enantiomers of this compound, with a focus on presenting quantitative data and detailed experimental methodologies.

The differentiation of enantiomers is of paramount importance in drug development, as the physiological effects of a chiral molecule are often specific to one enantiomer. The classic example of thalidomide underscores the tragic consequences of overlooking stereochemistry. In the context of natural products like this compound, understanding the properties of each enantiomer is crucial for harnessing their therapeutic potential and ensuring safety.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O | Generic |

| Molecular Weight | 152.23 g/mol | Generic |

| Boiling Point | ~222-224 °C | Generic |

| Density | ~0.938 g/cm³ | Generic |

| Appearance | Colorless to pale yellow liquid | Generic |

| Odor of (+)-(5S)-Carvotanacetone | Caraway-like | [1][2] |

| Odor of (-)-(5R)-Carvotanacetone | Spearmint-like | [1][2] |

Note: The boiling point and density are for the racemic or unspecified mixture of this compound. Specific values for each enantiomer are not available in the cited literature.

Spectroscopic Data

Detailed spectroscopic data specifically for each enantiomer of this compound is scarce in the available literature. The following data is for this compound, likely the racemic mixture or the naturally occurring (+)-enantiomer.

¹H-NMR (Proton Nuclear Magnetic Resonance)

-

Awaited from experimental analysis.

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Awaited from experimental analysis.

IR (Infrared) Spectroscopy

-

Awaited from experimental analysis.

Synthesis of this compound Enantiomers

The enantiomers of this compound can be synthesized from their corresponding carvone enantiomers through the selective hydrogenation of the endocyclic double bond.

Experimental Protocol: Stereoselective Hydrogenation of Carvone

This protocol is a representative method for the synthesis of this compound enantiomers from the corresponding carvone enantiomers.

Materials:

-

(S)-(+)-Carvone or (R)-(-)-Carvone

-

Wilkinson's catalyst (RhCl(PPh₃)₃)

-

Anhydrous, degassed solvent (e.g., toluene or benzene)

-

Hydrogen gas (H₂)

-

Standard glassware for inert atmosphere reactions

-

Filtration setup

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting carvone enantiomer and a catalytic amount of Wilkinson's catalyst in the anhydrous, degassed solvent.

-

Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, remove the hydrogen atmosphere and filter the reaction mixture through a pad of silica gel to remove the catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound enantiomer by silica gel column chromatography using an appropriate eluent system.

-

Collect the fractions containing the pure product and concentrate them to yield the desired this compound enantiomer.

-

Characterize the final product by spectroscopic methods (NMR, IR, MS) and measure its optical rotation.

Caption: Stereoselective synthesis of this compound.

Biological Activities

While the biological activities of this compound have been reported in the context of essential oil compositions, studies directly comparing the enantiomers are limited. However, research on closely related derivatives suggests that the stereochemistry plays a significant role in their biological effects.

A study on the 8-hydroxy derivatives of this compound revealed a notable difference in the cytotoxic activity between the enantiomers against various cancer cell lines.

| Compound | Cancer Cell Line | Growth Inhibition (%) |

| (-)-8-hydroxy-carvotanacetone | OVCAR-3 (Ovarian) | 94.01 ± 1.22 |

| NCI-H460 (Lung) | 61.59 ± 3.14 | |

| U251 (Glioblastoma) | 78.93 ± 2.56 | |

| (+)-8-hydroxy-carvotanacetone | OVCAR-3 (Ovarian) | 13.36 ± 2.11 |

| NCI-H460 (Lung) | 3.12 ± 0.98 | |

| U251 (Glioblastoma) | 8.75 ± 1.54 |

This data strongly suggests that the (-)-enantiomer of 8-hydroxy-carvotanacetone possesses significantly higher cytotoxic potential compared to its (+)-counterpart. While this is a derivative, it provides a compelling rationale for investigating the enantiomer-specific biological activities of this compound itself.

Caption: Enantiomer-dependent cytotoxicity.

Conclusion and Future Directions

The enantiomers of this compound present a clear case of stereospecificity in sensory perception and likely in biological activity. The distinct caraway-like and spearmint-like odors of the (+)- and (-)-enantiomers, respectively, highlight the chiral nature of olfactory receptors. While direct comparative studies on the biological activities of this compound enantiomers are lacking, preliminary data from derivatives strongly suggest that their pharmacological profiles could be significantly different.

For researchers and drug development professionals, this underscores the necessity of working with enantiomerically pure forms of this compound to accurately assess its therapeutic potential. Future research should focus on:

-

The development and validation of robust analytical methods for the chiral separation and quantification of this compound enantiomers.

-

Comprehensive in vitro and in vivo studies to compare the antimicrobial, anti-inflammatory, and cytotoxic activities of the individual enantiomers.

-

Investigation into the mechanisms of action of each enantiomer to understand the molecular basis of their potentially different biological effects.

-

Determination of the specific optical rotation and detailed spectroscopic characterization of both (+)- and (-)-carvotanacetone.

A thorough understanding of the stereochemical nuances of this compound will be instrumental in unlocking its full potential in the development of new therapeutic agents and other applications.

References

Unveiling Carvotanacetone: A Historical and Technical Guide to its Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvotanacetone, a monoterpenoid ketone, has garnered interest in various scientific domains due to its presence in a range of botanicals and its potential biological activities. This technical guide delves into the historical context of its discovery, providing a detailed account of the early experimental protocols that led to its first isolation and characterization. By examining the original methodologies and data, we aim to offer a comprehensive resource for researchers interested in the foundational chemistry of this intriguing natural compound.

The First Isolation: A Look Back to 1922

The earliest comprehensive report on the isolation of this compound dates back to a 1922 publication in the Journal of the Chemical Society, Transactions by John Lionel Simonsen and Madyar Gopal Rau.[1][2] Their work focused on the essential oil of Blumea malcolmii, a plant found on the hill slopes of the Western Ghats in India.[2] This investigation stands as a landmark in the study of terpenoids, laying the groundwork for future research into this compound and related compounds.

Quantitative Data from the 1922 Study

The meticulous work of Simonsen and Rau provided the first quantitative analysis of the essential oil of Blumea malcolmii and its primary constituent, this compound. The data presented below is summarized from their 1922 publication, offering a glimpse into the analytical precision of the era.

| Parameter | Value | Notes |

| Essential Oil Yield | ~1.2% | From the fresh plant material. |

| This compound Content | 82% | As a percentage of the total essential oil. |

| Carvomenthone Content | 16% | The other major constituent identified. |

| Boiling Point | 228-228.5 °C | At a pressure of 764 mm Hg.[3] |

| Specific Gravity | 0.9351 | At 25 °C.[3] |

| Refractive Index | 1.48056 | At 20 °C.[3] |

| Optical Rotation | +59.8° | In a 1 dm tube. |

Experimental Protocols of the Era

The methodologies employed by Simonsen and Rau reflect the standard practices of natural product chemistry in the early 20th century. The following protocols are reconstructed based on their publication and the common laboratory techniques of the period.

Isolation of the Essential Oil: Steam Distillation

The primary method for extracting the volatile components from Blumea malcolmii was steam distillation, a technique that has been used for centuries for the isolation of essential oils.[4]

Apparatus:

-

A steam generator (e.g., a large flask with boiling water)

-

A distillation flask containing the plant material

-

A condenser

-

A receiving vessel

Procedure:

-

Freshly collected Blumea malcolmii plant material was placed in the distillation flask.

-

Steam from the generator was passed through the plant material.

-

The steam, carrying the volatile essential oils, was then directed into the condenser.

-

The condensed mixture of oil and water was collected in the receiving vessel.

-

The essential oil, being immiscible with water, was separated using a separatory funnel.

Caption: Experimental workflow for the isolation and characterization of this compound in 1922.

Purification: Fractional Distillation

To separate the components of the essential oil, Simonsen and Rau employed fractional distillation, a technique that separates liquids based on their different boiling points.

Apparatus:

-

A distillation flask

-

A fractionating column

-

A condenser

-

A series of receiving flasks

Procedure:

-

The crude essential oil was placed in the distillation flask and heated.

-

The vapor passed through the fractionating column, where components with higher boiling points condensed and fell back into the flask.

-

The vapor of the component with the lowest boiling point reached the top of the column first and was collected in a receiving flask after passing through the condenser.

-

By carefully monitoring the temperature, different fractions were collected. The fraction boiling at 228-228.5 °C was identified as this compound.

Characterization of the Ketone Functional Group

In the 1920s, the identification of functional groups relied on chemical derivatization. To confirm the presence of a ketone, Simonsen and Rau would have prepared a solid derivative with a sharp melting point. The formation of a semicarbazone was a standard method for this purpose.[5][6]

Procedure for Semicarbazone Formation:

-

A sample of the purified this compound was dissolved in a suitable solvent (e.g., ethanol).

-

A solution of semicarbazide hydrochloride and a weak base (such as sodium acetate) was added to the this compound solution.

-

The mixture was typically warmed gently and then allowed to cool.

-

The resulting crystalline semicarbazone derivative precipitated out of the solution.

-

The crystals were collected by filtration, washed, and dried.

-

The melting point of the semicarbazone was then determined. A sharp, reproducible melting point was a key identifier for the parent ketone.

To distinguish the ketone from an aldehyde, a common method of the time was the use of Tollen's reagent. Ketones, unlike aldehydes, do not react with Tollen's reagent to produce a silver mirror.[7][8]

Tollen's Test:

-

Tollen's reagent was freshly prepared by reacting silver nitrate with aqueous ammonia.

-

A small amount of the purified this compound was added to the Tollen's reagent.

-

The absence of a silver mirror formation would indicate that the compound was a ketone and not an aldehyde.

Logical Relationships in Early Terpene Chemistry

The discovery of this compound was situated within the broader context of terpene chemistry, which was being systematically developed in the late 19th and early 20th centuries. The work of chemists like Otto Wallach had established the "isoprene rule," which provided a framework for understanding the structural relationships between different terpenes.

Caption: Structural relationships in early terpene chemistry.

Conclusion

The discovery and initial characterization of this compound by Simonsen and Rau in 1922 represent a significant contribution to the field of natural product chemistry. Their work, utilizing the classical techniques of steam distillation, fractional distillation, and chemical derivatization, provided the foundational knowledge upon which modern research on this compound is built. This guide has aimed to provide a detailed technical overview of this historical discovery, offering valuable context for contemporary researchers in their exploration of the chemical and biological properties of this compound.

References

- 1. Ketone - Wikipedia [en.wikipedia.org]

- 2. C.—The essential oil from Blumea Malcomii - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 3. C.—The essential oil from Blumea Malcomii - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 4. mason.gmu.edu [mason.gmu.edu]

- 5. oxfordreference.com [oxfordreference.com]

- 6. Semicarbazone - Wikipedia [en.wikipedia.org]

- 7. Tests for Ketones Importance, Different tests with reactions and FAQS. [allen.in]

- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

Carvotanacetone: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or research setting. The information provided is based on available data for Carvotanacetone and general safety principles for flammable liquid ketones. Due to a lack of comprehensive toxicological data for this compound, a thorough risk assessment should be conducted before handling, and all procedures should be performed with caution in a controlled environment.

Chemical and Physical Properties

This compound is a naturally occurring monoterpenoid and a derivative of carvone.[1] It is classified as a p-menthane monoterpenoid.[1][2][3] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (5S)-2-methyl-5-propan-2-ylcyclohex-2-en-1-one[4] |

| Synonyms | (+)-Carvotanacetone, p-Menth-6-en-2-one, (S)-(+)-[5] |

| CAS Number | 499-71-8[2][3][5] |

| Molecular Formula | C₁₀H₁₆O[2][3][4] |

| Molecular Weight | 152.23 g/mol [4] |

| SMILES | CC1=CC--INVALID-LINK--C(C)C[4] |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Characteristic minty aroma | [1] |

| Boiling Point | Approximately 190 °C | [1] |

| Specific Gravity | 0.93510 @ 25.00 °C | [5] |

| Solubility | Soluble in organic solvents like ethanol and ether; slightly soluble in water. | [1] |

| Vapor Pressure | 0.071 mmHg @ 25.00 °C (estimated) | [5] |

| Flash Point | 195.00 °F (90.56 °C) (estimated) | [5] |

Hazard Identification and Toxicological Information

Table 3: Toxicological Data Summary

| Endpoint | Value |

| Acute Oral Toxicity (LD50) | Data not available |

| Acute Dermal Toxicity (LD50) | Data not available |

| Acute Inhalation Toxicity (LC50) | Data not available |

| Skin Corrosion/Irritation | Data not available; assume to be an irritant. |

| Serious Eye Damage/Irritation | Data not available; assume to be an irritant.[6][7][8] |

| Respiratory or Skin Sensitization | Data not available |

| Germ Cell Mutagenicity | Data not available |

| Carcinogenicity | Data not available |

| Reproductive Toxicity | Data not available |

| STOT-Single Exposure | Data not available |

| STOT-Repeated Exposure | Data not available |

| Aspiration Hazard | Data not available |

Experimental Protocols for Safety Assessment

Due to the lack of specific experimental data for this compound, this section outlines the general methodologies based on OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals. These protocols are the international standard for determining the safety of chemicals.

3.1. Determination of Flash Point (OECD TG 109)

-

Principle: The flash point is the lowest temperature at which a liquid gives off sufficient vapor to form an ignitable mixture with air.

-

Apparatus: A closed-cup apparatus (e.g., Pensky-Martens or Abel) is typically used.

-

Methodology:

-

A sample of this compound is placed in the test cup of the apparatus.

-

The sample is heated at a slow, constant rate with stirring.

-

An ignition source is directed into the vapor space of the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

-

3.2. Acute Dermal Irritation/Corrosion (OECD TG 404)

-

Principle: This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

-

Animal Model: Albino rabbit.

-

Methodology:

-

A small area of the animal's fur is clipped.

-

A 0.5 mL aliquot of this compound is applied to a small gauze patch, which is then applied to the clipped skin.

-

The patch is covered with an occlusive dressing for a 4-hour exposure period.

-

After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the reactions is scored according to a standardized grading system.

-

3.3. Acute Eye Irritation/Corrosion (OECD TG 405)

-

Principle: This test assesses the potential of a substance to produce irritation or damage to the eye.

-

Animal Model: Albino rabbit.

-

Methodology:

-

A 0.1 mL sample of this compound is instilled into the conjunctival sac of one eye of the test animal. The other eye remains untreated and serves as a control.

-

The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

-

The severity of the lesions is scored according to a standardized scale.

-

Workflow and Process Visualizations

4.1. Chemical Safety Assessment Workflow

Caption: A workflow for conducting a comprehensive chemical safety assessment.[9][10][11][12][13]

4.2. Chemical Spill Response Flowchart

Caption: A decision-making flowchart for responding to a chemical spill in a laboratory setting.[14][15][16][17][18]

Handling and Storage

5.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.

-

Skin Protection:

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). The choice of glove material should be based on the specific breakthrough time and permeation rate for ketones.

-

Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.

-

-

Respiratory Protection: If working in an area with poor ventilation or where vapor concentrations may exceed exposure limits, use a properly fitted respirator with an organic vapor cartridge.

5.2. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure an eyewash station and safety shower are readily accessible.

5.3. Safe Handling Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, and open flames.[19][20][21][22][23]

-

Ground and bond containers when transferring material to prevent static discharge.[22]

-

Use non-sparking tools.

5.4. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

Store in a flammable liquids storage cabinet.

First Aid Measures

6.1. Inhalation

-

Move the person to fresh air.

-

If breathing is difficult, give oxygen.

-

If breathing has stopped, give artificial respiration.

-

Seek immediate medical attention.

6.2. Skin Contact

-

Immediately remove contaminated clothing.

-

Flush skin with plenty of water for at least 15 minutes.

-

Seek medical attention if irritation develops or persists.

6.3. Eye Contact

-

Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention.

6.4. Ingestion

-

Do NOT induce vomiting.

-

Rinse mouth with water.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.

Fire Fighting Measures

7.1. Suitable Extinguishing Media

-

Dry chemical powder.

-

Alcohol-resistant foam.

-

Carbon dioxide (CO₂).

-

Water spray (for cooling containers, but may be ineffective for extinguishing the fire).[23]

7.2. Unsuitable Extinguishing Media

-

Do not use a solid water stream as it may spread the fire.[23]

7.3. Specific Hazards Arising from the Chemical

-

Flammable liquid and vapor.

-

Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Containers may explode when heated.

-

Combustion may produce carbon monoxide and carbon dioxide.

7.4. Protective Equipment and Precautions for Firefighters

-

Wear self-contained breathing apparatus (SCBA) and full protective clothing.

-

Move containers from the fire area if you can do so without risk.

-

Use water spray to cool unopened containers.

Accidental Release Measures

8.1. Personal Precautions, Protective Equipment, and Emergency Procedures

-

Evacuate personnel to a safe area.

-

Eliminate all ignition sources.

-

Wear appropriate personal protective equipment (see Section 5.1).

-

Ensure adequate ventilation.

8.2. Environmental Precautions

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the product enter drains.

8.3. Methods and Materials for Containment and Cleaning Up

-

Contain the spill with inert absorbent material (e.g., sand, earth, vermiculite).

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

Clean the spill area with a suitable solvent, followed by washing with soap and water.

Disposal Considerations

-

Dispose of waste in accordance with local, state, and federal regulations.[24][25][26][27][28]

-

Contaminated absorbent material should be treated as hazardous waste.[27]

-

Contact a licensed professional waste disposal service to dispose of this material.[27][28]

References

- 1. Buy this compound (EVT-1574334) [evitachem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 499-71-8 [chemicalbook.com]

- 4. This compound | C10H16O | CID 6432475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. carvotan acetone, 499-71-8 [thegoodscentscompany.com]

- 6. Pathology of ocular irritation with acetone, cyclohexanol, parafluoroaniline, and formaldehyde in the rabbit low-volume eye test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Surfactant cocamide monoethanolamide causes eye irritation by activating nociceptor TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fldata.com [fldata.com]

- 10. Steps to Completing a Chemical Assessment [iprotectu.com]

- 11. besmart.ie [besmart.ie]

- 12. saltegra.com [saltegra.com]

- 13. blog.storemasta.com.au [blog.storemasta.com.au]

- 14. oehs.tulane.edu [oehs.tulane.edu]

- 15. Spill Response Flow Chart – Area 3 Environmental Response Unit [area3eru.com]

- 16. security.ku.edu.tr [security.ku.edu.tr]

- 17. jabsom.hawaii.edu [jabsom.hawaii.edu]

- 18. ehs.yale.edu [ehs.yale.edu]

- 19. ehs.okstate.edu [ehs.okstate.edu]

- 20. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 21. blog.storemasta.com.au [blog.storemasta.com.au]

- 22. ehs.princeton.edu [ehs.princeton.edu]

- 23. chemicals.co.uk [chemicals.co.uk]

- 24. Laboratory Waste – UF | EHS [ehs.ufl.edu]

- 25. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

- 26. otago.ac.nz [otago.ac.nz]

- 27. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]

- 28. vumc.org [vumc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Carvotanacetone from Carvone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvotanacetone, a p-menthane monoterpenoid, is a valuable organic compound with applications in the flavor, fragrance, and pharmaceutical industries. It is a structural isomer of the more commonly known dihydrocarvone. The synthesis of this compound from carvone, a readily available natural product, is a topic of significant interest in synthetic organic chemistry. This document provides detailed application notes and protocols for the synthesis of this compound from carvone via catalytic hydrogenation, a common and effective method. The primary transformation involves the selective reduction of the endocyclic carbon-carbon double bond of carvone.

The key to a successful synthesis is the selective hydrogenation of the α,β-unsaturated ketone system in carvone to yield this compound, avoiding the reduction of the exocyclic double bond or the carbonyl group. This can be achieved through the careful selection of a catalyst and optimization of reaction conditions. Palladium-based catalysts, particularly palladium on an inert support such as carbon (Pd/C) or alumina (Pd/Al2O3), have been shown to be effective for this transformation.

Reaction Scheme

The synthesis of this compound from carvone proceeds through the selective hydrogenation of the conjugated carbon-carbon double bond.

Application Notes and Protocols for the Quantification of Carvotanacetone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Carvotanacetone, a naturally occurring monoterpenoid found in various essential oils. The following protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are intended to serve as a comprehensive guide for researchers in natural product chemistry, quality control, and drug development.

Introduction

This compound, scientifically known as (5S)-2-methyl-5-(propan-2-yl)cyclohex-2-en-1-one, is a p-menthane monoterpenoid ketone.[1][2] It is a constituent of various essential oils and is recognized for its characteristic aroma.[3] Accurate and precise quantification of this compound is crucial for the quality control of essential oils, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development. This document outlines validated analytical methods for its quantification.

Analytical Methods

Two primary chromatographic techniques are detailed for the quantification of this compound: Gas Chromatography coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or UV-Vis detection.

Gas Chromatography (GC)

GC is a highly suitable technique for the analysis of volatile compounds like this compound.[4][5]

2.1.1. Principle

Gas chromatography separates compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated compounds are then detected and quantified by a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-FID provides excellent quantitative data based on the ionization of carbon-containing compounds in a hydrogen flame, while GC-MS offers both quantification and structural identification based on the mass-to-charge ratio of fragmented ions.[5][6][7]

2.1.2. Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of this compound using GC-based methods. These values are representative and may vary depending on the specific instrumentation and matrix.

| Parameter | GC-FID | GC-MS | Reference |

| Limit of Detection (LOD) | < 10 mg/L | < 1 mg/L | [8] |

| Limit of Quantification (LOQ) | < 20 mg/L | < 5 mg/L | [8] |

| Linearity (r²) | > 0.99 | > 0.99 | [9] |

| Precision (RSD%) | < 5% | < 5% | [8] |

| Accuracy (Recovery %) | 95-105% | 95-105% | [10] |

2.1.3. Experimental Protocol: GC-FID/MS

Sample Preparation:

-

Essential Oils: Dilute the essential oil sample in a suitable solvent (e.g., hexane, ethyl acetate, or acetone) to a concentration within the linear range of the instrument. A typical dilution would be 1:100 (v/v).

-

Plant Material: For solid samples, perform hydrodistillation or solvent extraction (e.g., Soxhlet extraction) to obtain the essential oil.[9] The extract can then be diluted as described above.

-

Formulations: For pharmaceutical or cosmetic formulations, dissolve a known amount of the product in a suitable solvent and filter through a 0.45 µm syringe filter to remove any particulate matter before injection.[11]

GC Parameters:

-

Instrument: Agilent 7890B GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[6]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (split mode, split ratio 50:1).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 180 °C at a rate of 4 °C/min.

-

Hold: Maintain at 180 °C for 5 minutes.

-

Ramp: Increase to 240 °C at a rate of 10 °C/min.

-

Hold: Maintain at 240 °C for 5 minutes.

-

Detector Parameters:

-

FID:

-

Temperature: 280 °C.

-

Hydrogen flow: 30 mL/min.

-

Airflow: 300 mL/min.

-

Makeup gas (Nitrogen): 25 mL/min.

-

-

MS (for GC-MS):

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Data Analysis:

Quantification is achieved by creating a calibration curve using standard solutions of this compound of known concentrations. The peak area of this compound in the sample chromatogram is then used to determine its concentration from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for volatile compounds, HPLC offers a viable alternative, particularly for non-volatile derivatives or when GC is unavailable.

2.2.1. Principle

HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. For a moderately polar compound like this compound, a reversed-phase column is typically used. Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength.[12][13]

2.2.2. Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of this compound using HPLC-based methods.

| Parameter | HPLC-DAD/UV | Reference |

| Limit of Detection (LOD) | < 0.1 µg/mL | [14] |

| Limit of Quantification (LOQ) | < 0.5 µg/mL | [14] |

| Linearity (r²) | > 0.999 | [13][14] |

| Precision (RSD%) | < 2% | [15] |

| Accuracy (Recovery %) | 98-102% | [15] |

2.2.3. Experimental Protocol: HPLC-DAD/UV

Sample Preparation:

-

General: Dissolve the sample containing this compound in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile).

-

Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection to protect the column from particulate matter.[3][13]

HPLC Parameters:

-

Instrument: Agilent 1260 Infinity II LC System or equivalent.

-

Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[16]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

Detector Parameters:

-

DAD/UV Detector:

-

Detection Wavelength: 235 nm (This is an estimated λmax for the α,β-unsaturated ketone chromophore and should be confirmed by running a UV spectrum of a this compound standard).

-

Data Analysis:

Similar to GC, quantification is performed using a calibration curve generated from standard solutions of this compound. The peak area from the sample chromatogram is used to calculate the concentration.

Visualizations

Experimental Workflow for this compound Quantification

Caption: Workflow for this compound quantification.

Potential Signaling Pathway Modulation by Bioactive Terpenoids

Caption: Potential modulation of signaling pathways.

References

- 1. Biosynthesis and Biological Activities of Carvone and this compound Derivatives [ouci.dntb.gov.ua]

- 2. Method of Analysis for Acetone | Pharmaguideline [pharmaguideline.com]

- 3. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 4. Simultaneous GC-FID Quantification of Main Components of Rosmarinus officinalis L. and Lavandula dentata Essential Oils in Polymeric Nanocapsules for Antioxidant Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academics.su.edu.krd [academics.su.edu.krd]

- 6. chromaleont.it [chromaleont.it]

- 7. impactfactor.org [impactfactor.org]

- 8. Optimization and validation of a GC-FID method for the determination of acetone-butanol-ethanol fermentation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. organomation.com [organomation.com]

- 12. Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC: A Metabolomic Search for Acetone as Indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ajpaonline.com [ajpaonline.com]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. Development and validation of a new analytical HPLC method for the estimation of carvone in suppositories | Semantic Scholar [semanticscholar.org]

Application Note: Quantification of Carvotanacetone using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a comprehensive protocol for the quantitative analysis of Carvotanacetone using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis, providing a robust framework for researchers, scientists, and drug development professionals. The described method is suitable for the accurate and sensitive determination of this compound in various sample matrices.

1. Introduction

This compound is a monoterpenoid and a ketone that is of interest in various fields, including flavor and fragrance, as well as pharmaceutical research due to its potential biological activities. Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and various research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity, selectivity, and structural elucidation capabilities.[1][2] This protocol outlines a validated GC-MS method for the analysis of this compound.

2. Experimental Protocol

2.1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.[3] The following protocol is a general guideline and may need to be adapted based on the specific sample matrix.

-

Materials:

-

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile organic solvent like hexane or dichloromethane.[4] From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

-

Internal Standard Spiking: Add a known concentration of the internal standard to all standard solutions and sample preparations.

-

Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate this compound and remove interfering components.[5][6]

-

Dilution: Dilute the final extract or sample to a concentration within the calibration range, typically around 10 µg/mL for a 1 µL splitless injection.[4]

-

Filtration/Centrifugation: To prevent contamination of the GC system, centrifuge the sample or filter it through a 0.2 µm syringe filter into a GC vial.[7]

-

2.2. GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization for your specific instrument and application.

Table 1: Gas Chromatography (GC) Parameters

| Parameter | Value |

| Column | DB-5MS or similar non-polar column (30 m x 0.25 mm, 0.25 µm film thickness)[1] |

| Carrier Gas | Helium (99.999% purity)[8] |

| Flow Rate | 1.0 mL/min (Constant Flow)[8][9] |

| Inlet Temperature | 250 °C[8] |

| Injection Volume | 1 µL[8] |

| Injection Mode | Splitless[4] |

| Oven Program | Initial: 50 °C for 2 minRamp 1: 5 °C/min to 180 °CRamp 2: 20 °C/min to 270 °C, hold for 5 min[8] |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI)[6] |

| Ionization Energy | 70 eV[8][10] |

| Ion Source Temp. | 230 °C[8] |

| Mass Range | 40-500 amu[8] |

| Solvent Delay | 3 min |

| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |

3. Data Presentation

Quantitative analysis is performed by constructing a calibration curve from the standard solutions. The peak area ratio of this compound to the internal standard is plotted against the concentration of this compound.

Table 3: Predicted Quantitative Data for this compound

| Compound | Retention Time (min) | Quantifying Ion (m/z) | Qualifying Ions (m/z) |

| This compound | ~12-15 | 152 (M+) | 109, 81, 67 |

| Internal Standard (e.g., Camphor) | Varies | 152 (M+) | 108, 95, 81 |

Note: The predicted mass spectrum for (R)-Carvotanacetone shows a molecular ion (M+) at m/z 152.1201.[10] The quantifying and qualifying ions should be confirmed by analyzing a pure standard.

4. Experimental Workflow and Signaling Pathways

The overall workflow for the GC-MS analysis of this compound is depicted below.

Caption: GC-MS analysis workflow for this compound.

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The detailed protocol for sample preparation and instrument parameters serves as a valuable resource for researchers in various scientific disciplines. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data.

References

- 1. Analysis of GC-MS from Acetone Extract of Canarium odontophyllum Miq Stem Bark (Dabai) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 3. organomation.com [organomation.com]

- 4. uoguelph.ca [uoguelph.ca]

- 5. asdlib.org [asdlib.org]

- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 7. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 8. GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants [mdpi.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. hmdb.ca [hmdb.ca]

Application Notes and Protocols for Developing In Vitro Assays for Carvotanacetone Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvotanacetone is a naturally occurring monoterpene ketone found in the essential oils of various plants.[1] As a p-menthane monoterpenoid, it shares structural similarities with other bioactive terpenes like carvone and limonene.[1] Preliminary research has indicated that this compound and its derivatives possess a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects, making it a compound of interest for further investigation and potential drug development.[2]

These application notes provide detailed protocols for a panel of in vitro assays to characterize the bioactivity of this compound. The methodologies described herein cover key areas of pharmacological interest: anticancer, anti-inflammatory, and antioxidant activities. Additionally, potential signaling pathways modulated by this compound are illustrated to provide a mechanistic framework for interpreting experimental results.

Data Presentation

The following tables summarize quantitative data from both published studies on this compound derivatives and illustrative examples for assays where specific data for this compound is not yet available.

Table 1: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines

Data presented as GI₅₀, TGI, and LC₅₀ values (µM) from a study on carvotacetones isolated from Sphaeranthus africanus.[2]

| Cell Line Panel | Cancer Type | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |

| Leukemia | ||||

| CCRF-CEM | Leukemia | 0.49 | 1.21 | 3.01 |

| K-562 | Leukemia | 0.49 | 1.10 | 2.49 |

| MOLT-4 | Leukemia | 0.46 | 1.00 | 2.19 |

| Non-Small Cell Lung Cancer | ||||

| HOP-92 | Lung | 0.17 | 0.40 | 0.96 |

| NCI-H460 | Lung | 0.44 | 1.11 | 2.82 |

| Colon Cancer | ||||

| HCT-116 | Colon | 0.50 | 1.18 | 2.78 |

| HT29 | Colon | 0.52 | 1.25 | 3.03 |

| Renal Cancer | ||||

| SN12C | Renal | 0.41 | 0.97 | 2.30 |

| UO-31 | Renal | 0.22 | 0.53 | 1.27 |

| Prostate Cancer | ||||

| PC-3 | Prostate | 0.49 | 1.18 | 2.85 |

| Breast Cancer | ||||

| MDA-MB-231/ATCC | Breast | 0.47 | 1.10 | 2.58 |

Table 2: Anti-inflammatory Activity of Carvone Derivatives (Analogs of this compound)

Data for S-(+)-8-acetoxycarvone, a structurally related monoterpene ketone, on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

| Assay | Endpoint | Test Compound | IC₅₀ (µM) |

| Nitric Oxide Production | Inhibition of Nitrite | S-(+)-8-acetoxycarvone | 436.5 |

Table 3: Illustrative Antioxidant and Enzyme Inhibitory Activity of this compound

The following data are hypothetical and for illustrative purposes, based on typical activities of related monoterpenoids. Researchers should determine these values experimentally for this compound.

| Assay | Endpoint | Positive Control | Illustrative IC₅₀ (µM) for this compound | Illustrative IC₅₀ (µM) for Positive Control |

| DPPH Radical Scavenging | Scavenging Activity | Ascorbic Acid | 85 | 30 |

| COX-2 Enzyme Inhibition | Enzyme Inhibition | Celecoxib | 15 | 0.5 |

| 5-LOX Enzyme Inhibition | Enzyme Inhibition | Zileuton | 25 | 1.0 |

Experimental Protocols

Anticancer Activity: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., from Table 1)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI₅₀, TGI, and LC₅₀ values.

Anti-inflammatory Activity: Nitric Oxide Inhibition Assay in Macrophages

This assay determines the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium with 10% FBS

-

This compound (dissolved in DMSO)

-

LPS (from E. coli)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample, incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.

Antioxidant Activity: DPPH Radical Scavenging Assay

This is a colorimetric assay to evaluate the free radical scavenging capacity of this compound.

Materials:

-

This compound (dissolved in methanol or ethanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)

-

Ascorbic acid (positive control)

-

Methanol or ethanol

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare various concentrations of this compound and ascorbic acid in the chosen solvent.

-

In a 96-well plate, add 100 µL of each sample concentration.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

-

Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Mandatory Visualizations

References

Carvotanacetone: A Versatile Precursor in Organic Synthesis for Drug Discovery and Development

Application Note & Protocol